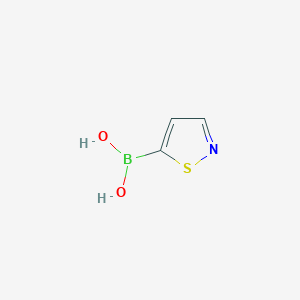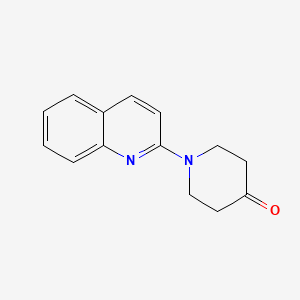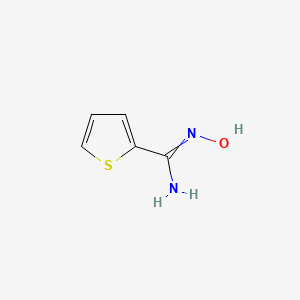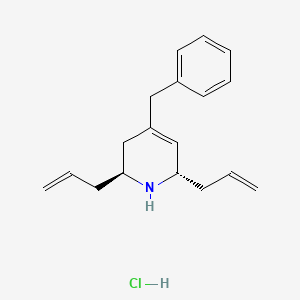![molecular formula C17H14N2O B3086769 2-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole CAS No. 1164474-54-7](/img/structure/B3086769.png)
2-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole
Descripción general
Descripción
2-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole is not fully understood. However, it is believed to act through various pathways such as inhibition of enzymes, modulation of gene expression, and interaction with cellular membranes. These mechanisms are responsible for the compound's various biological activities.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects such as anti-inflammatory, antioxidant, antitumor, and antidiabetic activities. These effects are due to the compound's ability to interact with various cellular targets and modulate their functions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole in lab experiments include its ease of synthesis, low cost, and wide range of biological activities. However, the compound's limited solubility in water and potential toxicity at high concentrations are some of the limitations that need to be considered.
Direcciones Futuras
There are several future directions for the research on 2-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole. One of the possible directions is to investigate the compound's potential as a drug candidate for the treatment of various diseases. Another direction is to explore its potential applications in material science and agriculture. Additionally, further studies are needed to understand the compound's mechanism of action and to optimize its biological activities.
In conclusion, this compound is a promising compound that has shown potential applications in various fields. Its ease of synthesis, low cost, and wide range of biological activities make it an attractive target for further research. However, its limitations such as limited solubility in water and potential toxicity at high concentrations need to be carefully considered. Further studies are needed to fully understand the compound's mechanism of action and to optimize its biological activities for various applications.
Aplicaciones Científicas De Investigación
2-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. In material science, it has been used as a building block for the synthesis of new materials with improved properties. In agriculture, it has been used as a pesticide and growth regulator.
Propiedades
IUPAC Name |
2-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-13-7-10-15(11-8-13)17-19-18-16(20-17)12-9-14-5-3-2-4-6-14/h2-12H,1H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCMQJAODHOAGA-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![8-Chloro-4-furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B3086774.png)
![N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B3086777.png)


![(2E)-3-[2-(Allyloxy)phenyl]acrylic acid](/img/structure/B3086791.png)